molecular formula C10H12N2O4 B7962217 Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate

Cat. No.: B7962217
M. Wt: 224.21 g/mol
InChI Key: GVNQFWJRYMDFNR-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a nitrophenyl group attached to the alpha carbon of an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

    Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in the meta position.

Uniqueness

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate is unique due to the ortho position of the nitro group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para and meta counterparts .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)8(11)6-7-4-2-3-5-9(7)12(14)15/h2-5,8H,6,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQFWJRYMDFNR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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